molecular formula C19H26N4O B5312674 [1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol

[1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol

Cat. No. B5312674
M. Wt: 326.4 g/mol
InChI Key: ZOTMPAOQJWQQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess significant pharmacological properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of [1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been found to modulate the activity of various enzymes and receptors, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the COX-2 enzyme.
Biochemical and Physiological Effects:
[1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol has been found to possess significant biochemical and physiological effects. It has been shown to exhibit potent antitumor activity, anti-inflammatory and analgesic properties. It has also been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using [1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol in lab experiments include its potent pharmacological properties, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research and development of [1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of more potent analogs of [1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol with improved pharmacological properties.
3. Investigation of the potential of this compound for the treatment of other diseases, such as neurodegenerative diseases.
4. Studies to determine the potential toxicity of this compound and its analogs.
5. Development of novel drug delivery systems for [1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol and its analogs to improve their bioavailability and efficacy.
In conclusion, [1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol is a promising compound with significant pharmacological properties. Further research is needed to fully understand its mechanism of action and to develop more potent analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of [1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 6-aminopyrimidine-4-carbaldehyde, which is then reacted with 3-phenylpropanol in the presence of a reducing agent to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a catalyst to yield the final product [1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol.

Scientific Research Applications

[1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant pharmacological properties that make it a promising candidate for drug development. This compound has been shown to exhibit potent antitumor activity, making it a potential candidate for the treatment of cancer. It has also been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

[1-(6-aminopyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c20-17-12-18(22-15-21-17)23-11-5-10-19(13-23,14-24)9-4-8-16-6-2-1-3-7-16/h1-3,6-7,12,15,24H,4-5,8-11,13-14H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTMPAOQJWQQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N)(CCCC3=CC=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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